1,2,4- vs. 1,3,4-Oxadiazole Regioisomer Lipophilicity: A Systematic ~1 Log D Unit Differentiation
In a systematic matched molecular pair analysis of over 140 compound pairs from the AstraZeneca compound collection, 1,2,4-oxadiazole-containing compounds consistently exhibited lipophilicity approximately 1 log D unit higher than their matched 1,3,4-oxadiazole counterparts across a lipophilicity range spanning approximately 7 log units [1]. This positional interchange of one nitrogen and one oxygen atom within the five-membered heteroaromatic ring — which preserves molecular shape — produces a close correlation favoring 1,2,4-oxadiazoles as systematically more lipophilic. The corresponding 1,3,4-oxadiazole regioisomer (2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)ethanamine, CAS 1017232-88-0) of the target compound is therefore predicted to have a log D approximately 1 unit lower, with attendant differences in aqueous solubility, passive membrane permeability, and metabolic stability [2]. The J. Med. Chem. viewpoint article confirmed that this ~1 log D difference is 'a striking result' that holds consistently across diverse structural contexts [2].
| Evidence Dimension | Lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole scaffold: baseline lipophilicity (compound-specific LogD (pH 7.4) = −1.26; LogP (free base) = 0.51) [3] |
| Comparator Or Baseline | Matched 1,3,4-oxadiazole isomer scaffold: approximately 1 log D unit lower than the 1,2,4-oxadiazole matched pair [1] |
| Quantified Difference | ~1 log D unit higher for 1,2,4-oxadiazole vs. matched 1,3,4-oxadiazole (class-level data across >140 pairs) [1][2] |
| Conditions | Matched molecular pair analysis; AstraZeneca nonproprietary compound collection; log D measured experimentally across diverse structural contexts [1][2] |
Why This Matters
A 1 log D unit difference corresponds to a ~10-fold difference in lipophilicity, which directly impacts membrane permeability, aqueous solubility, metabolic clearance rate, and hERG off-target risk — key parameters governing whether a compound is suitable for a given screening cascade or lead-optimization program.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
- [2] The Power of MMPA and a Teaching Lesson in Medicinal Chemistry [Viewpoint]. J. Med. Chem. 2012, 55 (5), 1815–1816. DOI: 10.1021/jm300163y. View Source
- [3] ChemBase. 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-amine, CBID:309419. LogD (pH 7.4) = −1.261626; LogP = 0.51012397. http://www.chembase.cn/molecule-309419.html (accessed 2026). View Source
